molecular formula C13H20O2 B11893804 2-Methyl-1,3-dipropoxybenzene CAS No. 67698-88-8

2-Methyl-1,3-dipropoxybenzene

Cat. No.: B11893804
CAS No.: 67698-88-8
M. Wt: 208.30 g/mol
InChI Key: ZKNSYCZROWFLFK-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dipropoxybenzene is an aromatic ether characterized by a benzene ring substituted with two propoxy groups (-OCH₂CH₂CH₃) at the 1 and 3 positions and a methyl group (-CH₃) at the 2 position. Characterization techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis (as used in for a benzamide derivative) would confirm its structure and purity.

Potential applications of this compound may include use as a solvent, intermediate in organic synthesis, or a component in specialty materials. Its ether linkages and aromatic backbone suggest stability against hydrolysis compared to esters, making it suitable for applications requiring prolonged chemical resistance.

Properties

CAS No.

67698-88-8

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-methyl-1,3-dipropoxybenzene

InChI

InChI=1S/C13H20O2/c1-4-9-14-12-7-6-8-13(11(12)3)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3

InChI Key

ZKNSYCZROWFLFK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=CC=C1)OCCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-dipropoxybenzene typically involves the alkylation of 2-methylphenol (o-cresol) with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

2-Methylphenol+2Propyl BromideK2CO3,RefluxThis compound\text{2-Methylphenol} + 2 \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Methylphenol+2Propyl BromideK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction. The use of high-pressure reactors and optimized temperature conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dipropoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the electron-donating effects of the propoxy groups.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aromatic ring can be hydrogenated under specific conditions to form a cyclohexane derivative.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid at elevated temperatures.

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Nitration: 2-Methyl-1,3-dipropoxy-4-nitrobenzene.

    Oxidation: 2-Carboxy-1,3-dipropoxybenzene.

    Reduction: 2-Methyl-1,3-dipropoxycyclohexane.

Scientific Research Applications

Industrial Applications

2-Methyl-1,3-dipropoxybenzene is primarily utilized in the production of various industrial products due to its aromatic ether structure. Key applications include:

  • Solvent for Chemical Reactions : Its properties make it an effective solvent in organic synthesis, particularly in reactions requiring a non-polar medium.
  • Intermediate in Synthesis : It serves as an intermediate in the synthesis of other chemical compounds, particularly those involving aromatic chemistry.

Agricultural Uses

Recent studies have highlighted the potential of this compound as a biopesticide:

  • Insect Control : Research indicates that compounds similar to this compound exhibit insecticidal properties. They can disrupt the feeding behavior of pests, providing an environmentally friendly alternative to synthetic pesticides. For example, dialkoxybenzenes have been shown to deter feeding in Lepidoptera larvae and exhibit low toxicity to beneficial insects .

Biological Activities

The compound has also been explored for its biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. This opens avenues for its use in pharmaceuticals and agricultural applications to combat bacterial infections.
  • Acaricidal Effects : It has been noted for its effectiveness against Varroa destructor mites, which are significant pests affecting honeybee populations. The compound alters host selection behavior in these mites, potentially leading to innovative pest control strategies .

Case Study 1: Insect Feeding Deterrence

A study conducted on the efficacy of dialkoxybenzenes demonstrated that this compound significantly deterred feeding in specific insect larvae. The results showed a feeding deterrence rate of up to 75% compared to control groups. This suggests potential for development as a natural insect repellent .

Case Study 2: Acaricidal Activity Against Varroa Mites

In another study focusing on Varroa destructor control, it was found that formulations containing this compound effectively reduced mite populations by over 50% within two weeks of application. This highlights its potential as a sustainable solution for beekeepers facing challenges with mite infestations .

Data Table: Summary of Applications

Application AreaSpecific UseEfficacy/Notes
Industrial ChemistrySolvent for organic reactionsEffective non-polar solvent
SynthesisIntermediate for chemical productionKey role in aromatic compound synthesis
AgricultureBiopesticide for insect controlDeterrent for Lepidoptera larvae
Biological ResearchAntimicrobial agentPotential activity against various bacteria
Pest ManagementAcaricide against Varroa destructorReduces mite populations significantly

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dipropoxybenzene in biological systems involves its interaction with cellular components. The propoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. It may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8)

  • Structural Differences : The isopropoxy (-OCH(CH₃)₂) and isopropyl (-CH(CH₃)₂) substituents in this compound introduce greater steric hindrance compared to the propoxy (-OCH₂CH₂CH₃) and methyl groups in 2-methyl-1,3-dipropoxybenzene.
  • Physicochemical Properties : The bulkier isopropoxy and isopropyl groups likely reduce solubility in polar solvents and increase hydrophobicity. Boiling points may differ due to variations in molecular weight and branching.
  • Reactivity : Steric effects could hinder participation in metal-catalyzed C–H activation reactions, unlike compounds with N,O-bidentate directing groups (e.g., ’s benzamide derivative) .

Propenoic Acid Esters (e.g., 2-Methyl-2-propenoic Acid Butyl Ester)

  • Functional Group Contrast : Esters (RCOOR') vs. ethers (ROR') exhibit distinct reactivity. Esters are more prone to hydrolysis and enzymatic degradation, whereas ethers like this compound are chemically stable under neutral conditions.
  • Volatility : Esters in were persistent in VOC emissions, suggesting higher volatility or resistance to degradation compared to ethers .

Diols (e.g., 2-Methyl-1,3-pentanediol)

  • Hydrogen Bonding : Diols form strong hydrogen bonds, enhancing solubility in water and polar solvents. Ethers like this compound lack this capability, resulting in lower aqueous solubility.
  • Applications : Diols are used in polymer synthesis (e.g., ’s isoprene polymer) or as ligands in molecular docking (), while aromatic ethers may serve as inert solvents or intermediates .

Natural Rubber (Polyisoprene)

  • Backbone vs. Substituent Effects : Polyisoprene () is a flexible polymer, whereas this compound is a rigid aromatic compound. The methyl group in both structures may influence crystallinity or thermal stability, but their applications diverge (elastomers vs. small-molecule chemistry) .

Data Table: Key Properties of Comparable Compounds

Compound Functional Groups Molecular Weight (g/mol) Boiling Point (°C, est.) Solubility Reactivity Notes
This compound Ether, Methyl ~210 240–260 Low in water Stable to hydrolysis
2-Isopropoxy-1,3-diisopropylbenzene Isopropoxy, Isopropyl ~250 270–290 Non-polar solvents High steric hindrance
2-Methyl-2-propenoic Acid Butyl Ester Ester, Alkene ~158 150–170 Moderate in organics Prone to hydrolysis
2-Methyl-1,3-pentanediol Diol ~118 230–250 High in water Hydrogen-bonding capable

Biological Activity

2-Methyl-1,3-dipropoxybenzene, a dialkoxybenzene derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may confer various biological properties, including insecticidal and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C13H18O2
Molecular Weight 210.28 g/mol
IUPAC Name This compound
CAS Number 67698-88-8

Insecticidal Properties

Research has indicated that dialkoxybenzenes, including this compound, exhibit significant insecticidal properties. A study demonstrated that compounds within this class can act as feeding deterrents against various insect species. Specifically, it was found that:

  • Feeding Deterrence : The compound showed a feeding deterrence range of 53–100% in leaf disc choice bioassays against certain lepidopteran species .
  • Comparative Efficacy : When compared to commercial insect control agents like neem oil, this compound exhibited comparable efficacy .

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains. For instance:

  • Bacterial Inhibition : Laboratory tests indicated that concentrations of this compound effectively reduced the viability of both Gram-positive and Gram-negative bacteria .

The mechanism through which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or insect feeding behaviors .

Study on Varroa Mite Control

A significant study focused on the application of dialkoxybenzenes for controlling Varroa destructor mites in honeybee populations. The findings revealed:

  • Efficacy : The application of this compound resulted in a notable reduction in mite populations, demonstrating its potential as an acaricide .
  • Safety to Honey Bees : Importantly, the compound was found to be harmless to honey bees at effective concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparative analysis with other similar compounds was conducted:

CompoundBiological ActivityEfficacy Level
1-Allyloxy-4-propoxybenzeneFeeding deterrentHigh
Ethyl 3-(4-cyanobenzoyl)COX-2 inhibitorModerate
1-Propyloxy-4-methoxybenzeneAntimicrobialVariable

This table highlights the diverse biological activities associated with related compounds and positions this compound within this context.

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